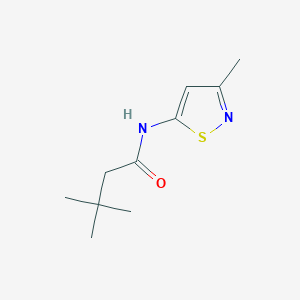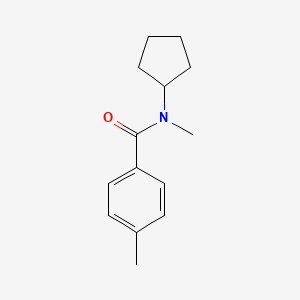
N-cyclopentyl-N,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N,4-dimethylbenzamide, also known as CPDMB, is a chemical compound that has been studied extensively for its potential use in scientific research. CPDMB belongs to the class of amides and is known for its ability to inhibit the activity of certain enzymes in the body.
Mecanismo De Acción
N-cyclopentyl-N,4-dimethylbenzamide works by binding to the active site of the enzyme, preventing it from carrying out its normal function. This results in a decrease in the activity of the enzyme, which can have therapeutic effects in certain diseases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, this compound has also been shown to have antioxidant properties. This can be beneficial in the treatment of diseases such as cancer, where oxidative stress plays a role in disease progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-cyclopentyl-N,4-dimethylbenzamide in lab experiments is its specificity for certain enzymes. This allows researchers to target specific pathways in the body and study the effects of inhibition on these pathways. However, one of the limitations of using this compound is its potential toxicity. It is important for researchers to carefully monitor the concentration of this compound used in experiments to avoid any adverse effects.
Direcciones Futuras
There are a number of future directions for research on N-cyclopentyl-N,4-dimethylbenzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal concentration and dosing regimen for this compound in these diseases. Additionally, research on the potential use of this compound as an antioxidant in the treatment of cancer is an area of interest. Further studies are needed to determine the efficacy of this compound in cancer treatment and to identify any potential side effects.
Métodos De Síntesis
The synthesis of N-cyclopentyl-N,4-dimethylbenzamide involves the reaction of cyclopentanone with 4-dimethylaminobenzoyl chloride in the presence of triethylamine. The resulting product is then purified by recrystallization to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N,4-dimethylbenzamide has been studied extensively for its potential use in scientific research. It has been shown to have inhibitory effects on certain enzymes in the body, including acetylcholinesterase and butyrylcholinesterase. These enzymes play important roles in the nervous system, and their inhibition can have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-cyclopentyl-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-7-9-12(10-8-11)14(16)15(2)13-5-3-4-6-13/h7-10,13H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMHWNAHHSLEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
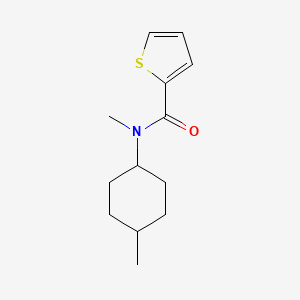
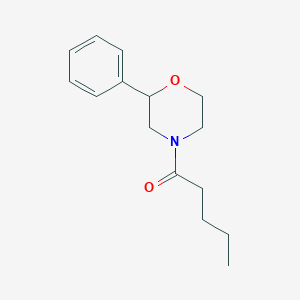
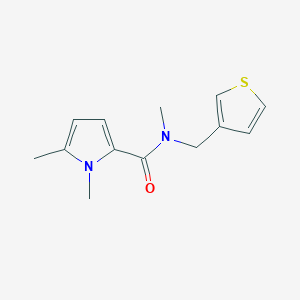


![2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)propanamide](/img/structure/B7504481.png)

![[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504492.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-phenylmorpholine](/img/structure/B7504496.png)
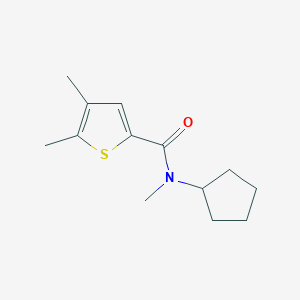
![2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7504505.png)
![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)
![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504526.png)
